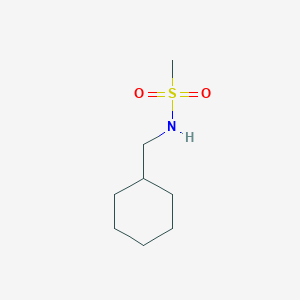

![molecular formula C14H21NO2S B4617053 4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)

4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds often involves reactions of piperidine derivatives with suitable reagents. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was achieved through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, characterized by elemental analysis, IR, and 1H NMR spectra, and single-crystal X-ray diffraction, demonstrating the methodological approach towards synthesizing complex piperidine derivatives (Xue Si-jia, 2011).

Molecular Structure Analysis

The molecular structure of similar piperidine compounds reveals non-planarity and specific conformational features. For example, the mentioned compound exhibits a chair conformation for the piperidine ring, with a significant dihedral angle between the pyridine and benzene rings, indicating the non-planar nature and spatial arrangement which is crucial for its reactivity and interaction with biological targets (Xue Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to various bioactive compounds. A study on the synthesis and antimicrobial activity of certain piperidine derivatives against pathogens of Lycopersicon esculentum highlighted the role of sulfonamide and benzhydryl groups in enhancing antimicrobial activity, showcasing the chemical reactivity and potential pharmacological applications of these compounds (K. Vinaya et al., 2009).

Applications De Recherche Scientifique

Anticancer Applications

Research into piperidine derivatives, such as those related to 4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine, has shown promising results in the development of anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from a related process have demonstrated strong anticancer activity against certain cell lines, suggesting the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. Piperidine derivatives, through synthesis involving sulfonation and reactions with various chlorides, have shown efficacy against bacterial and fungal pathogens affecting tomato plants, highlighting their potential as antimicrobial compounds (Vinaya et al., 2009).

Corrosion Inhibition

Piperidine derivatives are also explored for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations on similar piperidine compounds have indicated their efficiency in preventing iron corrosion, suggesting applications in materials science and engineering (Kaya et al., 2016).

Antileishmanial Agents

The search for treatments against visceral leishmaniasis has led to the synthesis of unsymmetrical sulfides, which upon oxidation to sulfones showed significant antileishmanial activity. This research indicates the potential of piperidine derivatives in developing treatments for parasitic infections (Dar et al., 2015).

Propriétés

IUPAC Name |

4-methyl-1-[(4-methylphenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-12-3-5-14(6-4-12)11-18(16,17)15-9-7-13(2)8-10-15/h3-6,13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIUZHVFVFZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4616974.png)

![2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4616980.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616986.png)

![2,8,10-trimethyl-4-(1-pyrrolidinyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4616991.png)

![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4616994.png)

![ethyl 4-[2-(2-chlorophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4617006.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4617013.png)

![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4617020.png)

![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)

![N-(2-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4617035.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B4617046.png)

![4,4,8-trimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4617065.png)